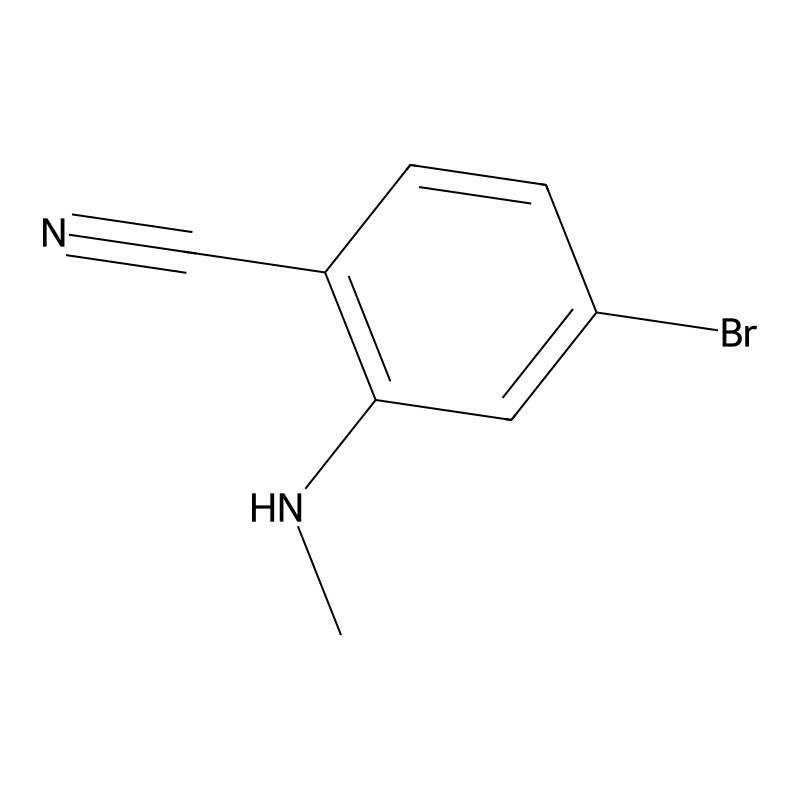4-Bromo-2-(methylamino)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Currently Limited Information on 4-Bromo-2-(methylamino)benzonitrile
This doesn't necessarily mean the compound has no research applications. Research efforts can be unpublished or focus on internal development within a company.
Further Exploration
Here are some suggestions for further exploration:
- Chemical Vendors: Some chemical vendors may offer information on potential uses in their product descriptions, but this information is often general and not based on published research [].
- Patent Databases: Searching patent databases may reveal applications where 4-Bromo-2-(methylamino)benzonitrile is claimed as part of an invention []. However, patent applications do not guarantee the compound has been successfully utilized in the described application.
4-Bromo-2-(methylamino)benzonitrile is an organic compound characterized by the molecular formula CHBrN. It is a derivative of benzonitrile, where a bromine atom and a methylamino group are substituted on the benzene ring. This compound is notable for its unique structure, which influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis .
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
- Oxidation and Reduction Reactions: The methylamino group can be oxidized to form imines or reduced to yield primary amines.
- Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki or Heck reactions, allowing for the formation of more complex aromatic compounds.
The biological activity of 4-Bromo-2-(methylamino)benzonitrile is linked to its structural similarity to biologically active molecules. It has been utilized in studies involving enzyme inhibition and receptor binding. The presence of the bromine atom and the methylamino group allows for interactions that may alter enzyme activity or receptor function, making it useful in pharmacological research .
General Synthesis
The synthesis of 4-Bromo-2-(methylamino)benzonitrile typically involves brominating 2-(methylamino)benzonitrile. A common method includes:
- Bromination: Reacting 2-(methylamino)benzonitrile with bromine in a solvent such as acetic acid or dichloromethane.
- Temperature Control: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production
In industrial settings, more efficient methods may be employed, such as continuous flow reactors that enhance control over reaction conditions and improve yields. The application of green chemistry principles, including recyclable solvents and catalysts, is also encouraged to increase sustainability.
4-Bromo-2-(methylamino)benzonitrile finds applications across various domains:
- Chemistry: It serves as an intermediate in synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Biology: The compound is valuable for investigating enzyme inhibition and receptor interactions due to its structural characteristics.
- Industry: It is utilized in producing dyes, pigments, and other specialty chemicals.
Research on the interactions of 4-Bromo-2-(methylamino)benzonitrile with biological systems has shown that it may influence enzyme activities or receptor functions through hydrogen bonding and hydrophobic interactions. These properties are attributed to the unique combination of the bromine atom and the methylamino group on the benzene ring, enhancing its binding affinity and specificity .
Similar Compounds- 2-(Methylamino)benzonitrile: Lacks the bromine atom, leading to different reactivity profiles.
- 4-Bromo-2-aminobenzonitrile: Contains an amino group instead of a methylamino group, affecting its chemical behavior.
- 4-Bromo-2-(dimethylamino)benzonitrile: Features a dimethylamino group that introduces different steric and electronic effects.
Uniqueness
4-Bromo-2-(methylamino)benzonitrile is distinguished by the simultaneous presence of both a bromine atom and a methylamino group on the benzene ring. This unique combination imparts specific chemical properties that are advantageous for targeted synthetic applications and biological investigations .








